Fmoc-3-amino-4'-carboxybiphenyl
Overview
Description
Fmoc-3-amino-4’-carboxybiphenyl is a chemical compound with the molecular formula C28H21NO4 and a molecular weight of 435.47 g/mol . It is primarily used in the field of proteomics research and is known for its role in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-3-amino-4’-carboxybiphenyl is primarily used in the field of proteomics research . Its main targets are amino acids in peptide chains . The compound plays a crucial role in the protection of these amino acids during peptide synthesis .
Mode of Action
The compound operates by protecting the amino group of amino acids during peptide synthesis . This is achieved through the introduction of the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Result of Action
The result of the action of Fmoc-3-amino-4’-carboxybiphenyl is the successful synthesis of peptides with protected amino groups . This allows for the creation of complex peptides without unwanted side reactions .
Action Environment
The action of Fmoc-3-amino-4’-carboxybiphenyl is influenced by various environmental factors. For instance, the compound is stable when stored at 0-8°C . Additionally, the efficiency of the Fmoc group’s removal can be influenced by the concentration of the base used, with a 20% solution of piperidine in N,N-dimethylformamide (DMF) typically used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-amino-4’-carboxybiphenyl typically involves the coupling of free diaminobenzoic acid with Fmoc-amino acids. This one-step method yields pure products in 40-94% without any purification step other than precipitation . The reaction conditions are relatively mild, and the process does not require extensive purification, making it efficient for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for Fmoc-3-amino-4’-carboxybiphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-amino-4’-carboxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Nucleophiles: Various nucleophiles can react with the amino group in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
Fmoc-3-amino-4’-carboxybiphenyl is widely used in scientific research, particularly in the following areas:
Chemistry: Used in solid-phase peptide synthesis to protect amino groups during the assembly of peptides.
Biology: Employed in the synthesis of peptide-based probes and biomolecules for studying biological processes.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of specialized peptides and proteins for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-amino-4-nitrobenzylamine: Similar in structure but contains a nitro group instead of a carboxyl group.
Fmoc-3-amino-4-methylbiphenyl: Contains a methyl group instead of a carboxyl group.
Uniqueness
Fmoc-3-amino-4’-carboxybiphenyl is unique due to the presence of both an amino group and a carboxyl group on the biphenyl scaffold. This allows for versatile functionalization and makes it particularly useful in peptide synthesis .
Properties
IUPAC Name |
4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO4/c30-27(31)19-14-12-18(13-15-19)20-6-5-7-21(16-20)29-28(32)33-17-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVHUOSIVZTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373306 | |
Record name | Fmoc-3-amino-4'-carboxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215248-47-8 | |
Record name | Fmoc-3-amino-4'-carboxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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